Cas no 886501-95-7 (5-(4-OXO-4 H-BENZO[ E ][1,3]OXAZIN-3-YL)-PENTANOIC ACID)
![5-(4-OXO-4 H-BENZO[ E ][1,3]OXAZIN-3-YL)-PENTANOIC ACID structure](https://ja.kuujia.com/scimg/cas/886501-95-7x500.png)
5-(4-OXO-4 H-BENZO[ E ][1,3]OXAZIN-3-YL)-PENTANOIC ACID 化学的及び物理的性質
名前と識別子
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- 5-(4-OXO-4 H-BENZO[ E ][1,3]OXAZIN-3-YL)-PENTANOIC ACID
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- インチ: 1S/C13H15NO4/c15-12(16)7-3-4-8-14-9-18-11-6-2-1-5-10(11)13(14)17/h1-2,5-6H,3-4,7-9H2,(H,15,16)
- InChIKey: SZCGVRDHMGBDDC-UHFFFAOYSA-N
- ほほえんだ: C1OC2C(=CC=CC=2)C(=O)N1CCCCC(O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 5
5-(4-OXO-4 H-BENZO[ E ][1,3]OXAZIN-3-YL)-PENTANOIC ACID 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11031138-1g |
5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid |
886501-95-7 | 97% | 1g |
$577 | 2024-07-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD598410-1g |
5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid |
886501-95-7 | 97% | 1g |
¥4004.0 | 2024-04-17 | |
Ambeed | A371849-1g |
5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid |
886501-95-7 | 97% | 1g |
$583.0 | 2024-04-16 | |
Chemenu | CM527799-1g |
5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid |
886501-95-7 | 97% | 1g |
$571 | 2023-03-24 |
5-(4-OXO-4 H-BENZO[ E ][1,3]OXAZIN-3-YL)-PENTANOIC ACID 関連文献
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1. Back matter
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
5-(4-OXO-4 H-BENZO[ E ][1,3]OXAZIN-3-YL)-PENTANOIC ACIDに関する追加情報
5-(4-OXO-4 H-BENZO[ E ][1,3]OXAZIN-3-YL)-PENTANOIC ACID (CAS No. 886501-95-7): A Comprehensive Overview
5-(4-OXO-4 H-BENZO[ E ][1,3]OXAZIN-3-YL)-PENTANOIC ACID (CAS No. 886501-95-7) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzoxazines, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research developments surrounding this compound.
Chemical Structure and Properties
The chemical structure of 5-(4-OXO-4 H-BENZO[ E ][1,3]OXAZIN-3-YL)-PENTANOIC ACID is characterized by a benzoxazine ring system fused with a pentanoic acid moiety. The benzoxazine ring is a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, which imparts unique electronic and steric properties to the molecule. The presence of the pentanoic acid group adds a carboxylic acid functionality, which can participate in various chemical reactions and interactions with biological targets.
The molecular formula of 5-(4-OXO-4 H-BENZO[ E ][1,3]OXAZIN-3-YL)-PENTANOIC ACID is C13H13N2O3, with a molecular weight of 247.25 g/mol. The compound exhibits good solubility in polar solvents such as water and ethanol, making it suitable for various experimental and therapeutic applications.
Synthesis Methods
The synthesis of 5-(4-OXO-4 H-BENZO[ E ][1,3]OXAZIN-3-YL)-PENTANOIC ACID has been reported using several methodologies. One common approach involves the reaction of 3-amino-benzophenone with pentanoic acid chloride in the presence of a base such as triethylamine. This reaction forms an intermediate amide, which is then cyclized under acidic conditions to yield the desired benzoxazine derivative.
An alternative synthetic route involves the condensation of 3-hydroxybenzaldehyde with pentanoic acid in the presence of a dehydrating agent such as acetic anhydride. The resulting intermediate is then cyclized using an appropriate catalyst to form the benzoxazine ring system.
Biological Activities
5-(4-OXO-4 H-BENZO[ E ][1,3]OXAZIN-3-YL)-PENTANOIC ACID has been studied for its potential biological activities in various preclinical models. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have therapeutic potential in inflammatory diseases such as arthritis and colitis.
In addition to its anti-inflammatory effects, 5-(4-OXO-4 H-BENZO[ E ][1,3]OXAZIN-3-YL)-PENTANOIC ACID has also been investigated for its analgesic properties. Studies have demonstrated that it can reduce pain responses in animal models of neuropathic pain and inflammatory pain. The mechanism underlying these effects is thought to involve modulation of nociceptive pathways in the central nervous system.
Clinical Applications and Research Developments
The potential clinical applications of 5-(4-OXO-4 H-BENZO[ E ][1,3]OXAZIN-3-YL)-PENTANOIC ACID are currently being explored through various preclinical and early-stage clinical studies. Recent research has focused on its use in treating chronic pain conditions and inflammatory disorders. For example, a phase I clinical trial evaluating the safety and pharmacokinetics of this compound in healthy volunteers has shown promising results.
In another study, researchers investigated the neuroprotective effects of 5-(4-OXO-4 H-BENZO[ E ][1,3]OXAZIN-3-YL)-PENTANOIC ACID in a mouse model of Parkinson's disease. The results indicated that this compound could reduce oxidative stress and neuronal damage, suggesting its potential as a neuroprotective agent.
Conclusion
5-(4-OXO-4 H-BENZO[ E ][1,3]OXAZIN-3-YL)-PENTANOIC ACID (CAS No. 886501-95-7) is a promising compound with diverse biological activities that warrant further investigation. Its anti-inflammatory, analgesic, and neuroprotective properties make it an attractive candidate for the development of novel therapeutic agents. Ongoing research efforts aim to elucidate its mechanisms of action and optimize its pharmacological profile for clinical use.
886501-95-7 (5-(4-OXO-4 H-BENZO[ E ][1,3]OXAZIN-3-YL)-PENTANOIC ACID) 関連製品
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